Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Description
Acetamide, N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-b]indol-3-yl)thio]- is a synthetic heterocyclic compound featuring a triazinoindole core substituted with a methoxy group at position 8 and a thioether-linked acetamide moiety. The N-substituent (cyclohexylmethyl) distinguishes it from structurally related analogs.
Properties
Molecular Formula |
C19H23N5O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N5O2S/c1-26-13-7-8-15-14(9-13)17-18(21-15)22-19(24-23-17)27-11-16(25)20-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10-11H2,1H3,(H,20,25)(H,21,22,24) |
InChI Key |
YWJNOGJPMSSJOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCC4CCCCC4 |
Origin of Product |
United States |
Biological Activity
Acetamide, N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications based on diverse research findings.
The compound has the following chemical properties:
- Molecular Formula: CHNOS
- Molecular Weight: 385.48 g/mol
- CAS Number: 603947-46-2
Synthesis
The synthesis of Acetamide involves multi-step organic reactions. Initial steps typically include the formation of the thioether linkage between the cyclohexylmethyl group and the triazinoindole moiety. The following general procedure can be observed:
- Formation of Thioether: Reacting an appropriate thioacid with a suitable amine.
- Cyclization: Utilizing cyclization techniques to form the triazinoindole structure.
- Purification: Employing chromatography for purification.
Biological Activity
Preliminary studies indicate that Acetamide exhibits various biological activities:
- Antimicrobial Activity: Compounds with similar structures have shown promising antimicrobial effects. For instance, thiosemicarbazone derivatives often demonstrate enhanced antimicrobial properties when compared to their parent compounds .
- Anticancer Potential: Research into related thioether compounds suggests potential anticancer mechanisms involving apoptosis induction and cell cycle inhibition . The unique structural features of Acetamide may enhance its efficacy against cancer cells.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Acetamide. The presence of specific functional groups influences its interaction with biological targets:
| Structural Feature | Effect on Activity |
|---|---|
| Cyclohexylmethyl group | Enhances lipophilicity and cellular uptake |
| Thioether linkage | Potentially increases binding affinity to targets |
| Triazinoindole moiety | Imparts unique pharmacological properties |
Case Studies
- Antimicrobial Studies : A study on thioether compounds demonstrated that modifications in the sulfur-containing moiety significantly altered their antimicrobial potency against various pathogens . Acetamide's structure may allow it to exhibit similar or enhanced effects.
- Anticancer Mechanisms : A review highlighted that gallium(III) complexes derived from thiosemicarbazones showed significant antiproliferative activity by affecting mitochondrial pathways . Given Acetamide's structural similarities, it may also interact with mitochondrial functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazinoindole Core
a. 8-Methoxy vs. Other Substituents
- 8-Methoxy substitution: This group is critical for electronic and steric effects. For example, Acetamide, N-(1,1-dimethylethyl)-2-[(8-methoxy-2H-triazinoindol-3-yl)thio]- (CAS 603947-51-9, ) is commercially available and shares the 8-methoxy group. Its tert-butyl N-substituent may enhance lipophilicity compared to the cyclohexylmethyl group in the target compound .
- 8-Bromo substitution : Compound 25 () replaces methoxy with bromo, which increases molecular weight (MW: ~517 vs. ~331 for the target compound) and may alter binding interactions due to steric bulk and electronegativity .
b. 5-Substituents on Triazinoindole
Variations in the N-Substituent of Acetamide
Key Observations :
- Piperazine-linked analogs (e.g., 3d-3f , ): Exhibit higher yields (78–82%) and lower melting points (228–251°C) compared to thioether-linked compounds, suggesting flexibility in synthesis .
Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
